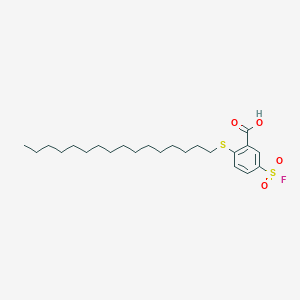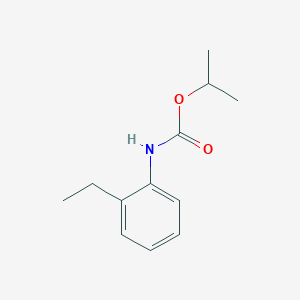
Isopropyl N-(2-ethylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El N-(2-etilfenil)carbamato de isopropilo es un compuesto orgánico con la fórmula molecular C12H17NO2 y un peso molecular de 207.275 g/mol . Pertenece a la clase de los carbamatos, que son ésteres del ácido carbámico. Este compuesto es conocido por sus aplicaciones en diversos campos, incluyendo la química, la biología y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El N-(2-etilfenil)carbamato de isopropilo se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de isocianatos con alcoholes. Por ejemplo, la reacción de isocianato de 2-etilfenilo con isopropanol en condiciones controladas puede producir el carbamato deseado . Otro método implica el uso de cloruros de carbamoílo, donde la reacción de cloruro de carbamoílo de 2-etilfenilo con isopropanol produce el compuesto .
Métodos de producción industrial
En entornos industriales, la producción de N-(2-etilfenil)carbamato de isopropilo a menudo implica reacciones a gran escala utilizando rutas sintéticas similares. El proceso generalmente incluye el uso de catalizadores y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. La reacción se lleva a cabo en reactores con control preciso de temperatura y presión para lograr el producto deseado de manera eficiente .
Análisis De Reacciones Químicas
Tipos de reacciones
El N-(2-etilfenil)carbamato de isopropilo sufre diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.
Sustitución: Puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos o nucleófilos en condiciones apropiadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
El N-(2-etilfenil)carbamato de isopropilo tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del N-(2-etilfenil)carbamato de isopropilo involucra su interacción con objetivos moleculares específicos. En los sistemas biológicos, puede interactuar con enzimas y proteínas, afectando su función. El compuesto puede inhibir o activar ciertas vías, lo que lleva a diversos efectos biológicos . Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Carbamato de etilo: Otro carbamato con características estructurales similares pero diferentes grupos funcionales.
Carbamato de fenilo: Comparte el grupo funcional carbamato pero tiene un grupo fenilo en lugar del grupo 2-etilfenilo.
Singularidad
El N-(2-etilfenil)carbamato de isopropilo es único debido a su configuración estructural específica, que imparte propiedades químicas y biológicas distintas. Su grupo 2-etilfenilo lo diferencia de otros carbamatos, influyendo en su reactividad e interacciones con otras moléculas .
Propiedades
Número CAS |
27058-78-2 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
propan-2-yl N-(2-ethylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-10-7-5-6-8-11(10)13-12(14)15-9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
Clave InChI |
RZXAZSKLYQJFSW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


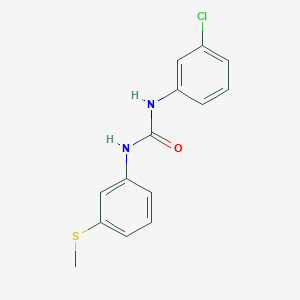
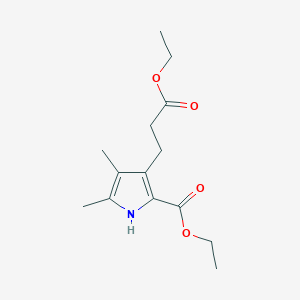
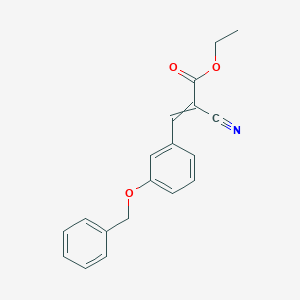
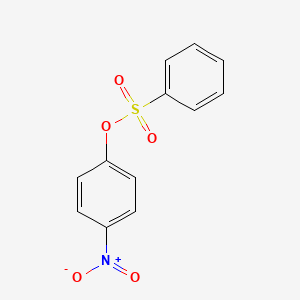
![Isopropyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960193.png)
![methyl 4-[(E)-(2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11960216.png)

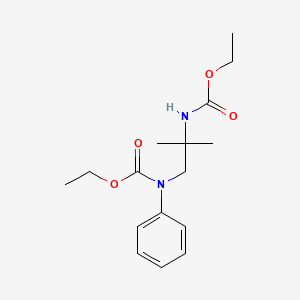
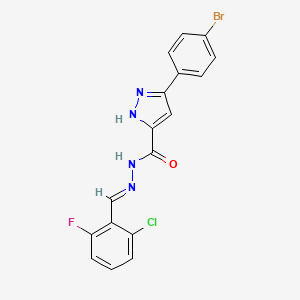

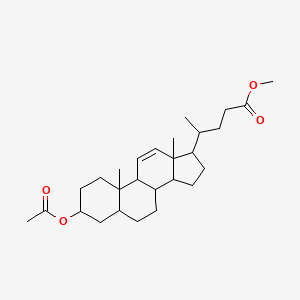
![N-[2-(2-oxopropoxy)phenyl]acetamide](/img/structure/B11960260.png)
